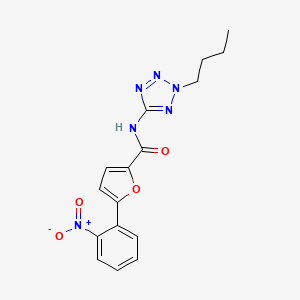

N-(2-butyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide

Descripción general

Descripción

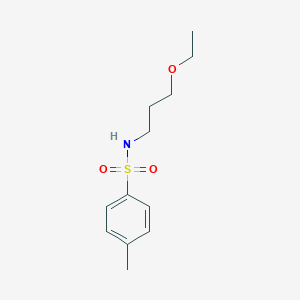

"N-(2-butyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide" is a compound that belongs to a class of nitrogen-rich energetic materials and furamide derivatives. This category includes compounds characterized by their structural motifs, such as the tetrazolyl, furamide, and nitrophenyl groups, which contribute to their energetic properties and potential applications in various fields.

Synthesis Analysis

The synthesis of similar nitrogen-rich compounds involves selective reactions that lead to the formation of asymmetric energetic materials. These processes typically utilize precursors like dicyano-furoxan and involve steps that ensure the introduction of nitro, tetrazolyl, and other functional groups essential for the desired energetic characteristics (Liu et al., 2018).

Molecular Structure Analysis

The molecular structure of these compounds is meticulously characterized using techniques such as IR, NMR, and single-crystal X-ray diffraction. These methods help in understanding the arrangement of atoms and the molecular geometry, crucial for predicting the behavior and reactivity of the compounds. The detailed structural analysis aids in the assessment of their energetic properties and stability (Liu et al., 2018).

Chemical Reactions and Properties

Compounds within this class undergo various chemical reactions, including electrophilic substitution and nucleophilic addition, depending on their functional groups. Their energetic properties are often evaluated through computational methods like Gaussian and EXPLO5, predicting their heats of formation and detonation performances. Such analyses reveal the potential of these compounds as secondary explosives or green primary explosives (Liu et al., 2018).

Physical Properties Analysis

The physical properties, such as melting points, decomposition temperatures, and crystal structures, are determined through differential scanning calorimetry (DSC), thermogravimetric analysis (TG), and X-ray powder diffraction (XRPD). These properties are vital for assessing the stability and suitability of these compounds for various applications (Wang et al., 2011).

Chemical Properties Analysis

The chemical behavior, including reactivity towards other substances and stability under different conditions, is closely related to their molecular structure and the presence of specific functional groups. Studies on related compounds highlight the significance of the nitro, tetrazolyl, and furamide groups in determining the overall chemical properties, such as sensitivity to light, heat, and solvents (Powers, 1971).

Aplicaciones Científicas De Investigación

Photolysis Studies

Research by Powers, L. J. (1971) explores the photolysis of similar nitrofuramide compounds in methanol, leading to the identification of products indicative of nitro group displacement. This study provides insight into the photochemical behavior of nitrofuramides, suggesting potential for photochemical applications or understanding their stability under light exposure (Powers, 1971).

Antileishmanial Activity

Dias, L. C., et al. (2015) report on the synthesis, characterization, and evaluation of nitroaromatic compounds, including a furamide derivative, for their in vitro antileishmanial activity. The presence of a nitro group was found to be crucial for biological activity, highlighting the potential of such compounds in developing new antileishmanial drugs (Dias et al., 2015).

Ion-selective Electrodes

Pazik, A., and Skwierawska, A. (2014) synthesized tetrazole diamides and triamides, demonstrating their application in ion-selective membrane electrodes. This research underlines the utility of tetrazole derivatives in the fabrication of sensors with high selectivity and sensitivity towards various metal ions, indicating potential industrial and environmental monitoring applications (Pazik & Skwierawska, 2014).

Energetic Materials

Liu, Yingle, et al. (2018) studied the combination of tetrazolyl with other energetic groups, revealing the synthesis of nitrogen-rich energetic materials. These materials show promise as secondary explosives and green primary explosives, demonstrating the potential of furamide derivatives in the development of safer and more efficient energetic materials (Liu et al., 2018).

Propiedades

IUPAC Name |

N-(2-butyltetrazol-5-yl)-5-(2-nitrophenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O4/c1-2-3-10-21-19-16(18-20-21)17-15(23)14-9-8-13(26-14)11-6-4-5-7-12(11)22(24)25/h4-9H,2-3,10H2,1H3,(H,17,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSLXNMQQRCMKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1N=C(N=N1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24792952 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2-butyl-2H-tetrazol-5-yl)-5-(2-nitrophenyl)-2-furamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4584105.png)

![4,5-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4584110.png)

![3-ethyl-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4584130.png)

![6-{[2-(4-methylphenoxy)ethyl]thio}-9H-purine](/img/structure/B4584135.png)

![N-(2,4-dimethylphenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4584163.png)

![3-methoxy-N-{3-[(5-methyl-3-isoxazolyl)amino]-3-oxopropyl}benzamide](/img/structure/B4584171.png)

![2-methyl-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4584175.png)

![3-[4-(2-methylphenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B4584189.png)

![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B4584197.png)

![2-[(3-chloro-9H-carbazol-9-yl)methyl]phenyl benzoate](/img/structure/B4584204.png)